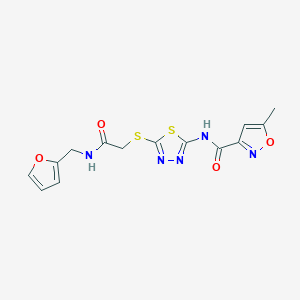![molecular formula C19H19N5OS B2393427 1-pirrolidin-1-il-2-[6-(4-pirazo-1-ilfenil)piridazin-3-il]sulfaniletanona CAS No. 1004186-14-4](/img/structure/B2393427.png)
1-pirrolidin-1-il-2-[6-(4-pirazo-1-ilfenil)piridazin-3-il]sulfaniletanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various biologically active derivatives.
Biology: The compound exhibits anti-inflammatory, antibacterial, antioxidant, and hypotensive activities.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system . Derivatives of this system have been found to have a wide spectrum of biological activity .
Mode of Action
It is known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities of similar compounds, it may influence pathways related to inflammation, bacterial growth, oxidative stress, and blood pressure regulation .
Result of Action
Based on the activities of similar compounds, it may have effects such as reducing inflammation, inhibiting bacterial growth, neutralizing reactive oxygen species, and lowering blood pressure .
Métodos De Preparación
The synthesis of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene. For instance, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the desired compound . The reaction conditions typically involve refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
Análisis De Reacciones Químicas
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include aryl isocyanates, isothiocyanates, and hydrazides, with reaction conditions involving refluxing in anhydrous solvents like benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone can be compared with other similar compounds, such as:
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound also features a pyrazole and pyridazine ring system and exhibits similar biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
2,6-Di(pyrazol-1-yl)pyridine: This compound has a similar pyrazole-pyridine structure and is used in various chemical and biological applications.
Propiedades
IUPAC Name |
2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-11-1-2-12-23)14-26-18-9-8-17(21-22-18)15-4-6-16(7-5-15)24-13-3-10-20-24/h3-10,13H,1-2,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOJCFDRSPWBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2393348.png)
![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)
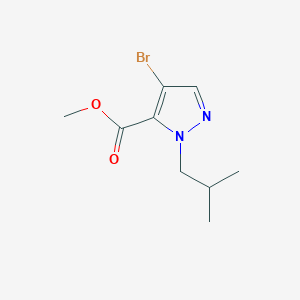
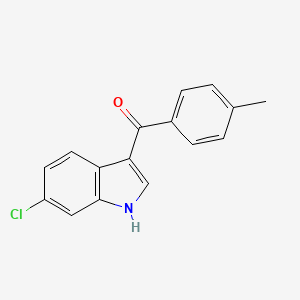
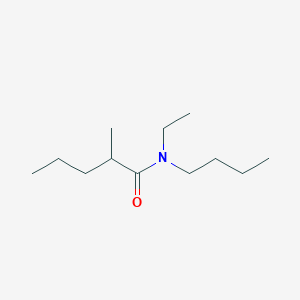
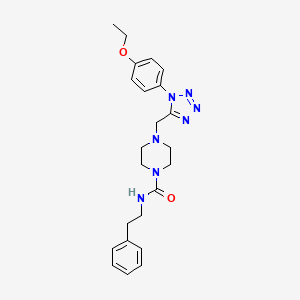
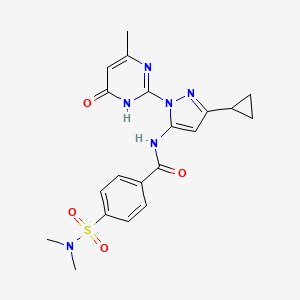
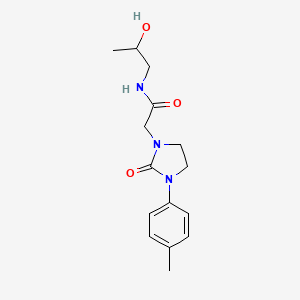

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)
